2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c23-16-8-2-1-6-14(16)12-28-21(30)15-7-5-11-25-20(15)27(22(28)31)13-19(29)26-18-10-4-3-9-17(18)24/h1-4,6,8-10,15,20,25H,5,7,11-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXXBRPCQJIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the 2-chlorophenylmethyl group: This step involves the acylation of the pyrido[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the N-(2-fluorophenyl)acetamide moiety: This can be done by reacting the intermediate with 2-fluoroaniline and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions
The hexahydropyrido[2,3-d]pyrimidine scaffold and acetamide moiety provide sites for nucleophilic attack.
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Amide Hydrolysis : Under acidic or basic conditions, the acetamide group undergoes hydrolysis to form a carboxylic acid derivative. For example, treatment with 2M NaOH in methanol/water yielded hydrolysis products in related compounds .
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Aromatic Substitution : The 2-chlorophenyl and 2-fluorophenyl groups may undergo nucleophilic aromatic substitution (NAS) at ortho/para positions under catalytic conditions (e.g., Pd-mediated cross-coupling) .
Table 1: Nucleophilic Reaction Conditions and Outcomes
| Reaction Type | Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Acetamide hydrolysis | 2M NaOH, MeOH/H₂O, 24h, rt | Carboxylic acid derivative | 75–90% | |
| NAS (Chlorophenyl) | Pd(OAc)₂, ligand, base, 80°C | Biaryl derivatives | 50–65% |
Acid/Base-Mediated Reactions
The dioxo groups and nitrogen atoms in the pyrido[2,3-d]pyrimidine core exhibit pH-dependent reactivity.
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Deprotonation/Protonation : In acidic media, the tertiary nitrogen in the pyrimidine ring is protonated, enabling electrophilic substitution. Under basic conditions, deprotonation facilitates ring-opening or rearrangement .
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Intramolecular Cyclization : Heating in DMF with K₂CO₃ promotes cyclization via elimination, forming fused heterocycles .
Table 2: Acid/Base-Mediated Transformations
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 24h | Fused quinazoline derivatives | 60–85% | |
| Ring-opening | HCl (conc.), reflux | Pyrimidine-2,4-dione intermediates | 70% |
Catalytic Reactions
Organocatalytic and transition-metal-catalyzed pathways are critical for functionalization:
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NHC-Catalyzed Aza-Claisen Rearrangement : Triazolylium-derived NHC catalysts (e.g., 8c ) promote-sigmatropic rearrangements, forming bicyclic dihydropyridinones .
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Oxidative Coupling : Using DQ (dichlorodicyanoquinone) as an oxidant enables α,β-unsaturated acyl azolium intermediates to undergo annulation with enals .
Table 3: Catalytic Reaction Parameters
| Catalyst System | Substrate Scope | Key Intermediate | Yield | Source |
|---|---|---|---|---|
| NHC (8c ) + DQ | Enals, 6-aminouracils | α,β-Unsaturated acyl azolium | 95% | |
| Pd/C, H₂ (1 atm) | Hydrogenation of olefins | Saturated pyrido derivatives | 80% |
Redox Reactions
The dioxo groups and aromatic rings participate in redox processes:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrido ring’s double bonds, yielding decahydro derivatives .
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Oxidation : MnO₂ or DDQ oxidizes secondary alcohols (if present) to ketones.
Stability and Degradation
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Thermal Stability : Stable below 150°C; decomposes at higher temperatures via retro-Diels-Alder pathways.
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Photodegradation : UV exposure induces cleavage of the acetamide C–N bond, forming free amines and ketones.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The structural features of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide may contribute to its potential efficacy against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast and lung cancer cells in vitro .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research indicates that pyrimidine derivatives can inhibit key inflammatory pathways and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : There is growing interest in the antimicrobial properties of compounds related to this compound. Some studies have reported that similar compounds exhibit activity against various bacterial strains and fungi .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the chlorophenyl and fluorophenyl groups may enhance lipophilicity and improve binding affinity to biological targets.
Case Studies
- In Silico Studies : Molecular docking studies have been conducted to predict the interaction of this compound with various enzymes involved in cancer progression and inflammation. These studies suggest that the compound could inhibit specific targets effectively due to its structural conformation .
- Synthesis and Characterization : The synthesis of this compound has been achieved through multi-step reactions involving readily available reagents. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Organic Synthesis Applications
In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique functional groups allow for further modifications leading to novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, inflammation, and microbial growth.
Pathways Involved: It modulates signaling pathways such as the tyrosine kinase and cyclin-dependent kinase pathways, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Halogen Effects: Fluorine in the 2-fluorophenyl group reduces metabolic oxidation versus non-halogenated analogs, while chlorine in benzyl groups enhances lipophilicity .
- Linker Variations : Sulfanyl-linked analogs (e.g., ) exhibit distinct electronic properties compared to acetamide-linked derivatives, influencing binding kinetics.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Findings :
Biological Activity
The compound 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide , also known by its CAS number 896372-07-9 , represents a significant area of research within medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.8 g/mol . The structure includes a hexahydropyrido[2,3-d]pyrimidine core that is substituted with both chlorophenyl and fluorophenyl groups. This unique structure is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 896372-07-9 |
| Molecular Formula | C18H22ClN3O3 |
| Molecular Weight | 363.8 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Activity
Research indicates that compounds similar in structure to This compound exhibit notable antimicrobial properties. A study on related pyrido[2,3-d]pyrimidine derivatives demonstrated significant antibacterial and antifungal activity against various pathogens. The mechanism of action often involves the inhibition of critical enzymes or disruption of cellular processes in microbes .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through various pathways. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cells by affecting signaling pathways related to cell growth and survival .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, compounds within this chemical class are also noted for their anti-inflammatory properties. They are believed to modulate inflammatory pathways effectively, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The precise mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:
- Enzymes: Inhibition of key metabolic enzymes involved in microbial growth or cancer cell proliferation.
- Receptors: Modulation of receptor activity associated with inflammatory responses.
Case Studies and Research Findings
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Antimicrobial Evaluation:
A study focusing on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives found that modifications to the aromatic substituents significantly affected antimicrobial potency. The study highlighted that the presence of electron-withdrawing groups enhanced activity against certain bacterial strains . -
Antitumor Properties:
Another research effort demonstrated that specific derivatives exhibited strong cytotoxic effects on human cancer cell lines. These findings suggest that structural variations can lead to enhanced antitumor activity . -
Analgesic Potential:
Some studies have also explored the analgesic properties of related compounds within this class. Evidence suggests that these compounds may provide pain relief by modulating neurotransmitter systems involved in pain perception .
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
The synthesis of pyrimidine-acetamide derivatives typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, a protocol using N-methyl-2-pyrrolidone (NMP) as a solvent at 120°C for 16 hours achieved a 31% yield . To improve yield:
- Solvent Screening : Test polar aprotic solvents like DMF or DMSO to enhance reactivity.
- Catalyst Optimization : Explore bases (e.g., KCO) or metal-free conditions to reduce side reactions.
- Temperature Gradients : Perform reactions at incremental temperatures (e.g., 80–140°C) to identify optimal thermal stability.
- Purification : Use gradient column chromatography (e.g., CHCl/MeOH ratios) for higher purity .
Advanced: What advanced techniques are recommended for structural characterization beyond NMR and MS?
Methodological Answer:
For complex heterocyclic systems, combine:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å were used for similar pyrimidine derivatives .
- Dynamic NMR (DNMR) : Analyze conformational flexibility of the hexahydropyrido ring system.
- DFT Calculations : Validate electronic structures and compare experimental vs. theoretical bond lengths/angles .
Basic: What initial biological screening assays are suitable for this compound?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (MIC) or fungal strains .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
Advanced: How can researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate anti-proliferative activity using both MTT and colony formation assays.
- Stability Studies : Monitor compound integrity in DMSO/PBS via LC-MS to rule out degradation artifacts .
- Target Engagement : Employ thermal shift assays (TSA) or SPR to confirm direct binding to purported targets .
Basic: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO in PBS or cyclodextrin-based formulations.
- pH Adjustment : Test solubility in buffered solutions (pH 2–9) to identify ionizable groups .
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
Advanced: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, then quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites .
Advanced: How to profile selectivity against kinase/receptor panels?
Methodological Answer:
- Kinase Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) at 1 µM to measure inhibition (%) across 100+ kinases.
- GPCR Screening : Perform radioligand binding assays for adrenergic or serotonin receptors .
- Data Analysis : Apply cheminformatics tools (e.g., SEAware) to predict off-target interactions based on structural motifs .
Advanced: What computational methods predict target binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock into homology models of targets (e.g., EGFR or PARP).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., π-π stacking with fluorophenyl groups) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Basic: How to develop a validated HPLC purity method?
Methodological Answer:
- Column Selection : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases like HO/MeCN (0.1% TFA).
- Gradient Elution : Optimize from 50% to 90% MeCN over 20 minutes, monitoring at 254 nm .
- Validation : Assess linearity (R > 0.99), LOD/LOQ, and precision (%RSD < 2%) per ICH guidelines .
Advanced: What in vitro toxicology models are recommended?
Methodological Answer:
- hERG Inhibition : Use patch-clamp assays on HEK293 cells expressing hERG channels (IC determination).
- Genotoxicity : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) .
- Cardiotoxicity : Screen in iPSC-derived cardiomyocytes using impedance-based assays (e.g., xCELLigence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
